molecular formula C26H19N3O4S2 B12057785 (4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B12057785
M. Wt: 501.6 g/mol
InChI Key: ZKXGWUCUGSIASJ-OAQYLSRUSA-N
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Description

(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a benzothiazole ring, and a thiazole ring, making it a valuable molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step often involves the protection of an amino group using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-halo ketone under basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole and thiazole intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying protein-ligand interactions, enzyme mechanisms, and cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
  • (4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of structural features. The presence of both benzothiazole and thiazole rings, along with the Fmoc group, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H19N3O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C26H19N3O4S2/c30-25(31)21-13-34-23(29-21)24-28-20-10-9-14(11-22(20)35-24)27-26(32)33-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,27,32)(H,30,31)/t21-/m1/s1

InChI Key

ZKXGWUCUGSIASJ-OAQYLSRUSA-N

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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